2-Morpholino-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

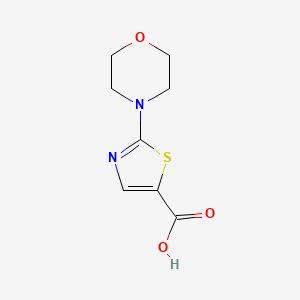

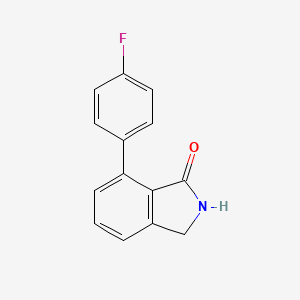

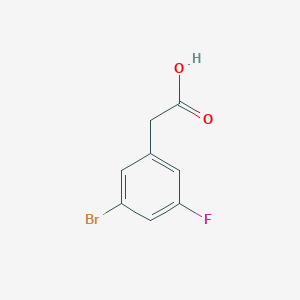

2-Morpholino-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound . It is a solid substance and is used in laboratory chemicals .

Molecular Structure Analysis

The empirical formula of 2-Morpholino-1,3-thiazole-5-carboxylic acid is C8H10N2O3S . Its molecular weight is 214.24 .Physical And Chemical Properties Analysis

2-Morpholino-1,3-thiazole-5-carboxylic acid is a solid substance . Its empirical formula is C8H10N2O3S and its molecular weight is 214.24 .Scientific Research Applications

Synthesis and Characterization

2-Morpholino-1,3-thiazole-5-carboxylic acid plays a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials with unique biological activities. For example, it is used in the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds through domino-reactions, which are of interest due to their potential biological activities (Fathalla, Pazdera, & Marek, 2002). Additionally, thiazole and morpholine moieties are incorporated into molecules designed for their antimicrobial and antitumor properties, indicating the versatility of this compound in synthesizing bioactive molecules (Demchenko et al., 2015; Horishny et al., 2020).

Biological Activity

The compound's derivatives have been explored for their biological activities, including their potential as antihypertensive agents through docking studies. This highlights the importance of morpholine and thiazole derivatives in the search for new therapeutic agents (Drapak et al., 2019). Furthermore, studies have synthesized and evaluated the biological activities of thiazolyl-N-phenylmorpholine derivatives, demonstrating their significant antitumor potential, which opens new avenues for cancer treatment research (Al-Soliemy et al., 2020).

Antimicrobial and Antioxidant Activities

The compound's relevance extends to antimicrobial and antioxidant applications, as seen in the synthesis of specific derivatives displaying activity against microbial species and showing antioxidant potential. This underscores the chemical's utility in developing new antimicrobial and antioxidant agents (Gul et al., 2017).

Inhibitors of Biological Targets

Derivatives of 2-Morpholino-1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of specific biological targets, such as phosphoinositide 3-kinase, showcasing the chemical's potential in therapeutic applications, particularly in tumor growth inhibition and cancer treatment (Alexander et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

properties

IUPAC Name |

2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c11-7(12)6-5-9-8(14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILKOMDINYFEEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573121 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-1,3-thiazole-5-carboxylic acid | |

CAS RN |

332345-29-6 |

Source

|

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)